(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
Beschreibung
This compound belongs to the benzofuran-3(2H)-one family, characterized by a Z-configuration at the benzylidene double bond. Key structural features include:
- 6-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.
- 7-(Piperidin-1-ylmethyl) substituent: A basic piperidine moiety that may improve solubility via salt formation and modulate pharmacokinetics.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-16-6-9-20(28-2)15(12-16)13-21-22(26)17-7-8-19(25)18(23(17)29-21)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFOVFXFFOFGHW-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one , a benzofuran derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Biological Activity Overview
Benzofuran derivatives are known for their diverse biological activities, including cytotoxic , antioxidant , anti-inflammatory , and antimicrobial properties. The specific compound has shown promise in several areas:
- Anti-inflammatory Activity : Similar benzofuran derivatives have demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF and IL-1 .
- Anticancer Properties : Some benzofuran compounds have been evaluated for their anticancer activity, showing effectiveness against various cancer cell lines .
The biological mechanisms through which this compound exerts its effects can be categorized as follows:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
- Antioxidant Activity : Benzofuran derivatives often exhibit antioxidant properties that can protect cells from oxidative stress, potentially reducing the risk of chronic diseases .
- Anti-inflammatory Effects : By inhibiting the NF-κB pathway and decreasing the levels of inflammatory cytokines, this compound could be beneficial in managing chronic inflammatory conditions .
Case Study 1: Anticancer Activity
In a study evaluating various benzofuran derivatives, one analogue demonstrated an IC50 value significantly lower than that of doxorubicin against human cancer cell lines. The presence of specific substituents on the benzofuran core was crucial for enhancing cytotoxicity, indicating structure-activity relationships (SAR) that could guide future drug design .
Case Study 2: Anti-inflammatory Effects
Another investigation into related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This study highlighted the potential of these compounds in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships (SAR)
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
Methoxy Positional Isomers
- Target Compound : 2,5-Dimethoxybenzylidene .
Analog from : (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one.
- Key Difference : Methoxy groups at positions 2 and 3 instead of 2 and 3.
- Implications : Altered electronic distribution and steric effects may impact binding affinity in biological targets.
Analog from : (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one.
Halogenated Benzylidene Analogs
- Analog from : (2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one. Key Difference: 2-Fluorobenzylidene and dimethylaminomethyl substituent. Implications: Fluorine’s electronegativity may enhance metabolic stability and binding interactions compared to methoxy groups .
Substituent Variations at Position 7
- Key Trends: Piperidine and piperazine derivatives (target and ) offer tunable basicity and solubility. Smaller substituents (e.g., dimethylamino in ) may reduce steric hindrance but limit solubility.
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Melting Points: Thiazolo-pyrimidine analogs () exhibit higher melting points (213–246°C) compared to benzofuranones, likely due to increased rigidity .
Q & A
Q. What are the common synthetic routes for preparing (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (i) Claisen-Schmidt condensation to form the benzylidene-benzofuran core, using substituted benzaldehydes and activated benzofuran-3(2H)-one derivatives under basic conditions (e.g., NaH/THF) . (ii) Introduction of the piperidin-1-ylmethyl group via nucleophilic substitution or Mannich-type reactions, requiring precise control of pH and temperature to avoid side reactions . Critical parameters include solvent polarity (THF vs. DMF), catalyst selection (e.g., palladium for Suzuki couplings), and reaction time, which directly impact stereochemical outcomes and yields (typically 20–50% for similar derivatives) .
Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound post-synthesis?
- Methodological Answer :
- 1H/13C NMR spectroscopy : Key diagnostic signals include the benzylidene proton (δ 7.1–7.6 ppm, doublet with J ≈ 8–9 Hz) and the benzofuran carbonyl carbon (δ 180–185 ppm) .
- 2D NMR (NOESY/ROESY) : Used to confirm the Z-configuration by observing spatial proximity between the benzylidene proton and the benzofuran C6 hydroxyl group .
- HRMS : Validates molecular formula (e.g., [M-H]⁻ at m/z 285.0405 for related compounds) .
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the introduction of the piperidin-1-ylmethyl group at the C7 position?
- Methodological Answer :
- Protecting group strategies : Temporarily block reactive sites (e.g., C6 hydroxyl with benzyl or silyl groups) to direct substitution to C7 .
- Orthogonal functionalization : Use Mannich conditions (piperidine/formaldehyde) under controlled pH (4–6) to favor C7 over C6 modification .
- Computational modeling : Predict steric and electronic environments using DFT to optimize reaction pathways .
Q. How can researchers design assays to evaluate its potential as a dual-binding AChE inhibitor targeting Alzheimer's disease?
- Methodological Answer :
- In vitro AChE inhibition assays : Use Ellman’s method with acetylthiocholine iodide, monitoring thiol production at 412 nm. Compare IC₅₀ values to donepezil .
- Molecular docking : Simulate interactions with both the catalytic site and peripheral anionic site of AChE (e.g., using AutoDock Vina) to assess dual-binding capability .
- Amyloid-β (Aβ) aggregation assays : Test inhibition of Aβ₁₋₄₂ fibrillization via Thioflavin T fluorescence .
Q. How can contradictions in bioactivity data arising from substituent variations (e.g., methoxy vs. hydroxy groups) be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., demethylate 2,5-dimethoxy to 2,5-dihydroxy via BBr₃) and correlate changes with activity trends .
- Computational SAR : Use QSAR models to identify critical electronic (Hammett σ) or steric (Taft Es) parameters influencing bioactivity .
- Biological validation : Compare cellular permeability (Caco-2 assays) and metabolic stability (microsomal assays) to differentiate pharmacokinetic vs. pharmacodynamic effects .
Q. What analytical approaches are recommended for detecting degradation products under physiological conditions?
- Methodological Answer :
- Stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours .
- LC-HRMS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN) to separate and identify degradation products. Monitor for demethylation (loss of 14–28 Da) or oxidation (+16 Da) .
- NMR tracking : Compare pre- and post-degradation spectra to detect structural changes (e.g., loss of methoxy signals at δ 3.8–4.0 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
